Cas no 184840-63-9 (Fmoc-d-leu-opfp)
Fmoc-d-leu-opfp Chemical and Physical Properties
Names and Identifiers
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- fmoc-d-leu-opfp
- (2,3,4,5,6-Pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
- CID 53229913
- 184840-63-9
- Fmoc-d-leu-opfp
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- Inchi: 1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m1/s1
- InChI Key: NTQJCLLWLHKJLU-LJQANCHMSA-N
- SMILES: FC1C(=C(C(=C(C=1OC([C@@H](CC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F)F)F)F
Computed Properties
- Exact Mass: 519.14689899 g/mol
- Monoisotopic Mass: 519.14689899 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 37
- Rotatable Bond Count: 9
- Complexity: 765
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.8
- Topological Polar Surface Area: 64.599
- Molecular Weight: 519.5
Fmoc-d-leu-opfp Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F255690-2.5g |
Fmoc-D-Leu-Opfp |
184840-63-9 | 2.5g |
$ 195.00 | 2022-06-05 | ||
| TRC | F255690-5g |
Fmoc-D-Leu-Opfp |
184840-63-9 | 5g |
$ 355.00 | 2022-06-05 | ||
| TRC | F255690-10g |
Fmoc-D-Leu-Opfp |
184840-63-9 | 10g |
$ 565.00 | 2022-06-05 |
Fmoc-d-leu-opfp Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Fmoc-d-leu-opfp
Introduction to Fmoc-d-leu-opfp (CAS No. 184840-63-9) in Modern Chemical Biology and Medicinal Chemistry
The compound Fmoc-d-leu-opfp (CAS No. 184840-63-9) represents a significant advancement in the realm of peptidomimetics and synthetic organic chemistry. As a derivative of the amino acid leucine, this molecule has garnered considerable attention due to its unique structural and functional properties, which make it an invaluable tool in the development of novel therapeutic agents and biochemical research tools.
In recent years, the field of chemical biology has witnessed remarkable progress in the design and synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic profiles. Among these, Fmoc-d-leu-opfp stands out for its ability to serve as a key intermediate in the synthesis of complex peptide-based drugs. The Fmoc (fluorenylmethyloxycarbonyl) group is a widely used protecting group in peptide synthesis, facilitating the stepwise assembly of peptides while preventing unwanted side reactions. The incorporation of the d-leu residue introduces a chiral center, enhancing the specificity and efficacy of peptide analogs.
The< strong>opfp moiety in Fmoc-d-leu-opfp (CAS No. 184840-63-9) is particularly noteworthy, as it has been engineered to provide enhanced stability and bioavailability upon administration. This has opened up new avenues for the development of peptide-based therapeutics that can circumvent issues such as rapid degradation in vivo. Recent studies have demonstrated that compounds incorporating the< strong>opfp group exhibit prolonged half-lives and improved resistance to enzymatic degradation, making them promising candidates for treating a variety of diseases.
One of the most compelling applications of Fmoc-d-leu-opfp lies in its utility as a building block for designing peptidomimetics that target specific biological pathways. For instance, researchers have leveraged this compound to develop novel inhibitors of proteases, which are enzymes involved in numerous physiological processes, including inflammation and cancer progression. By carefully modulating the structure of peptidomimetics derived from< strong>Fmoc-d-leu-opfp, scientists have been able to create highly selective inhibitors with minimal off-target effects.
The< strong>Fmoc-d-leu-opfp molecule (CAS No. 184840-63-9) has also found applications in the field of drug discovery, where it serves as a scaffold for identifying lead compounds with therapeutic potential. High-throughput screening campaigns have utilized derivatives of this compound to identify novel molecules that interact with biological targets such as kinases and G protein-coupled receptors (GPCRs). These interactions are critical for understanding disease mechanisms and developing targeted therapies.
In addition to its role in drug discovery, Fmoc-d-leu-opfp has been instrumental in advancing our understanding of protein-protein interactions at a molecular level. By designing peptidomimetics based on this compound, researchers have been able to dissect complex signaling networks and identify key residues involved in mediating protein-protein interactions. This information is crucial for developing small-molecule drugs that can modulate these interactions without disrupting normal cellular processes.
The synthesis of< strong>Fmoc-d-leu-opfp (CAS No. 184840-63-9) is another area where significant progress has been made. Advances in solid-phase peptide synthesis (SPPS) have enabled the efficient production of this compound on scales suitable for both academic research and industrial applications. The use of automated synthesizers has further streamlined the process, allowing for high-throughput production of peptidomimetics derived from< strong>Fmoc-d-leu-opfp. This capability has accelerated the development pipeline for novel peptide-based therapeutics.
The versatility of< strong>Fmoc-d-leu-opfp extends beyond its use as an intermediate in peptide synthesis. It has also been employed in the development of new analytical techniques for studying biomolecules. For example, researchers have used derivatives of this compound to develop probes that can selectively label specific proteins or peptides within complex biological samples. These probes have enabled high-resolution imaging and characterization of biomolecular interactions, providing insights into cellular processes that were previously inaccessible.
In conclusion, Fmoc-d-leu-opfp (CAS No. 184840-63-9) represents a cornerstone in modern chemical biology and medicinal chemistry. Its unique structural features and functional properties make it an indispensable tool for developing novel therapeutic agents and biochemical research tools. As research continues to uncover new applications for this compound, its importance is only expected to grow, driving further innovation in drug discovery and molecular biology.
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